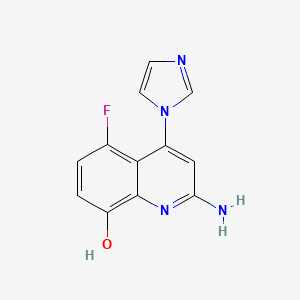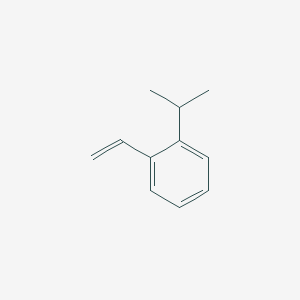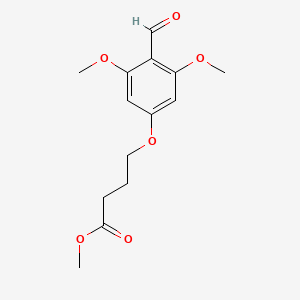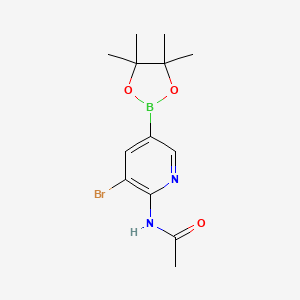
2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with an imidazole ring, a fluorine atom, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol typically involves multi-step organic synthesis
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Imidazole Ring Introduction: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.
Functionalization: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The amino group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of the fluorine atom can enhance binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-fluoroquinoline: Similar structure but lacks the imidazole ring.
4-Imidazolylquinoline: Contains the imidazole ring but lacks the fluorine and amino groups.
5-Fluoro-8-hydroxyquinoline: Similar quinoline core with fluorine and hydroxyl groups but lacks the imidazole ring.
Uniqueness
2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol is unique due to the combination of the quinoline core, imidazole ring, fluorine atom, and amino group. This unique structure may confer specific biological activities and enhance its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H9FN4O |
|---|---|
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
2-amino-5-fluoro-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9FN4O/c13-7-1-2-9(18)12-11(7)8(5-10(14)16-12)17-4-3-15-6-17/h1-6,18H,(H2,14,16) |
Clave InChI |
GTPKCMGAPYYKBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CC(=NC2=C1O)N)N3C=CN=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)



![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B12950621.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)
![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)





